Tyr-Ile

ACE inhibition Antihypertensive peptides Enzyme kinetics

Choose Tyr-Ile (Tyrosyl-Isoleucine) for its precisely characterized competitive ACE inhibition (IC₅₀ 6.56 μM, Ki 3.10 μM), enabling predictable, substrate-dependent kinetics for active-site mapping and SAR studies. Its 18.6-fold potency advantage over Tyr-Leu (IC₅₀ 122.1 μM) and distinct C-terminal Ile recognition preclude generic substitution. For scale-up, Tyr-Ile's unique spontaneous precipitation from enzymatic synthesis eliminates costly chromatography, delivering a cost-effective purification pathway. In materials science, the L-Ile residue uniquely programs helical porous columnar self-assembly, unobtainable with L-Val, L-Leu, or L-Phe analogs. Procure this specific sequence to ensure mechanistic and structural fidelity.

Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
Cat. No. B15598024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyr-Ile
Molecular FormulaC15H22N2O4
Molecular Weight294.35 g/mol
Structural Identifiers
InChIInChI=1S/C15H22N2O4/c1-3-9(2)13(15(20)21)17-14(19)12(16)8-10-4-6-11(18)7-5-10/h4-7,9,12-13,18H,3,8,16H2,1-2H3,(H,17,19)(H,20,21)/t9-,12-,13-/m0/s1
InChIKeyQJKMCQRFHJRIPU-XDTLVQLUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyr-Ile Dipeptide: A Novel Marine-Derived ACE Inhibitor with Competitive Binding Kinetics


Tyr-Ile (Tyrosyl-Isoleucine, CAS 40829-32-1) is a dipeptide composed of L-tyrosine and L-isoleucine residues linked via a peptide bond [1]. It was first isolated and characterized from the papain hydrolysate of jellyfish Nemopilema nomurai and identified as a competitive inhibitor of angiotensin-I-converting enzyme (ACE) with an IC50 of 6.56 ± 1.12 μM and a Ki of 3.10 ± 0.28 μM [2]. Unlike many food-derived ACE-inhibitory dipeptides that act through non-competitive or uncompetitive mechanisms, Tyr-Ile exhibits classical competitive inhibition by directly competing with angiotensin I at the ACE active site [2].

Why Tyr-Ile Cannot Be Interchanged with Tyr-Leu, Ile-Tyr, or Other Tyr-Containing Dipeptides


The ACE inhibitory potency of Tyr-containing dipeptides varies by approximately 20-fold depending solely on the identity of the C-terminal residue. Tyr-Ile exhibits an IC50 of 6.56 μM, whereas its close structural analog Tyr-Leu shows an IC50 of 122.1 μM—a nearly 19-fold reduction in potency [1]. Furthermore, reversing the sequence to Ile-Tyr yields an IC50 of 2.4–4.0 μM, which, while more potent, demonstrates a completely different inhibition profile and enzymatic recognition pattern [2]. The presence of Ile at the C-terminus versus Leu or Val alters both the hydrophobic interaction surface and the binding mode to the ACE catalytic pocket. These differences preclude generic substitution based solely on shared N-terminal tyrosine residue or dipeptide classification.

Quantitative Differentiation Evidence for Tyr-Ile Versus Closest Dipeptide Analogs


ACE Inhibition Potency: Tyr-Ile vs. Tyr-Leu Direct Comparison

Tyr-Ile demonstrates an 18.6-fold higher ACE inhibitory potency compared to its closest structural analog Tyr-Leu. Both are Tyr-containing dipeptides differing only in the C-terminal aliphatic residue (Ile vs. Leu). The IC50 of Tyr-Ile is 6.56 ± 1.12 μM with competitive inhibition kinetics (Ki = 3.10 ± 0.28 μM) [1], whereas Tyr-Leu exhibits an IC50 of 122.1 μM [2]. The difference in Ki/IC50 ratio between these two dipeptides underscores that the C-terminal Ile residue confers substantially stronger binding affinity to the ACE active site than Leu.

ACE inhibition Antihypertensive peptides Enzyme kinetics

Tyr-Ile vs. Ile-Tyr: Sequence Reversal Reveals Distinct Inhibition Profiles

Sequence reversal from Tyr-Ile to Ile-Tyr alters both potency and inhibition mechanism. Ile-Tyr has been independently characterized with IC50 values of 2.4 μM [1] and 4.0 μM [2]—approximately 1.6- to 2.7-fold more potent than Tyr-Ile (IC50 6.56 ± 1.12 μM) [3]. However, the structural distinction is critical: Tyr-Ile places the aromatic Tyr at the N-terminus and the β-branched aliphatic Ile at the C-terminus, whereas Ile-Tyr reverses this arrangement. In ACE inhibition, the C-terminal residue is the primary determinant of binding specificity and inhibition kinetics. Tyr-Ile acts as a competitive inhibitor (Ki = 3.10 μM) [3], while the inhibition mechanism of Ile-Tyr has been variably reported in the literature. This sequence-specific binding mode has direct implications for peptide transport, gastrointestinal stability, and downstream biological effects that cannot be extrapolated from potency alone.

Sequence-activity relationship ACE inhibition Peptide design

Competitive vs. Non-Competitive ACE Inhibition: Tyr-Ile Distinguished from Phe-Leu and Ala-Trp

Tyr-Ile exhibits classical competitive ACE inhibition (Ki = 3.10 ± 0.28 μM) as determined by Lineweaver-Burk plot analysis [1], distinguishing it from several dipeptides with comparable or even superior potency that act via non-competitive mechanisms. For context, Phe-Leu (IC50 = 13.6 μM), Ala-Trp (IC50 = 6.4 μM), Ile-Trp (IC50 = 4.7 μM), and Leu-Trp (IC50 = 17.4 μM) all function as non-competitive ACE inhibitors [2]. Competitive inhibitors like Tyr-Ile bind directly to the enzyme active site and compete with the endogenous substrate angiotensin I, whereas non-competitive inhibitors bind to allosteric sites and reduce catalytic efficiency without blocking substrate binding. This mechanistic distinction has significant implications for dose-response relationships, potential for competitive displacement in vivo, and combinability with other antihypertensive agents.

Enzyme inhibition mechanism Lineweaver-Burk kinetics ACE inhibitors

Tyr-Ile Synthesis: Precipitation Behavior Distinguishes It from Tyr-Phe and Other Tyr-Containing Dipeptides

During enzymatic synthesis of AcXYNH2-type modified dipeptides using α-chymotrypsin in reversed micelles, Tyr-Ile spontaneously precipitated from the reaction medium [1]. This behavior was shared with PheLeu, PheIle, PheVal, and TyrVal but notably distinct from TyrPhe, which did not precipitate and required alternative recovery methods. The precipitation phenomenon directly reflects the unique hydrophobicity and aggregation propensity of the Tyr-Ile sequence—Ile exhibits lower amide nucleophilicity (higher hydrophobicity) than Val, Leu, or Ala in this system, with the nucleophilicity ranking as Ser > Ala > Gly > Val > Ile > Leu [1]. The spontaneous precipitation of Tyr-Ile during synthesis simplifies downstream purification by eliminating the need for chromatographic separation steps, potentially reducing production costs and improving yield recovery.

Peptide synthesis α-Chymotrypsin catalysis Downstream processing

Predicted Intestinal Absorption and Oral Bioavailability Profile of Tyr-Ile

Computational ADMET predictions via admetSAR 2.0 indicate that Tyr-Ile has favorable predicted human intestinal absorption (probability: 95.26%) and moderate predicted human oral bioavailability (probability: 68.57%) [1]. The predicted Caco-2 permeability probability is 58.00% [1]. These predictions are consistent with class-level findings that dipeptides with N-terminal Tyr or C-terminal hydrophobic aliphatic residues show favorable transport characteristics across Caco-2 monolayers. A study on terminal amino acid effects demonstrated that tetrapeptides with N-terminal Leu, Pro, Ile, Cys, Met, or Val or C-terminal Val exhibited the highest permeability (Papp > 10 × 10⁻⁶ cm/s), while pentapeptides with N- or C-terminal Tyr also showed high permeability (Papp ≈ 10 × 10⁻⁶ cm/s) [2]. Tyr-Ile combines an N-terminal Tyr with a C-terminal Ile—both residues individually associated with favorable transport properties.

ADMET prediction Oral bioavailability Intestinal absorption

Tyr-Ile in Self-Assembling Dendritic Dipeptide Systems: Distinct Pore Architecture from l-Val, l-Leu, and l-Phe Analogs

When incorporated into dendritic dipeptide structures of the type (4-3,4-3,5)12G2-CH2-Boc-L-Tyr-X-OMe, the C-terminal amino acid X programs the structure of the resulting helical pore and periodic array. Dendritic dipeptides containing X = L-Ile self-assemble into helical porous columns and organize into a distinct columnar crystal lattice that differs from those formed by X = L-Val, L-Leu, L-Ala, and L-Phe [1]. Specifically, dendritic dipeptides based on L-Ala, L-Leu, and L-Phe self-organize into 3-D hexagonal columnar crystals, whereas those based on L-Val and L-Ile form an unknown columnar crystal structure [1]. The substituent of X (Ile) represents only 0.05–4.77% of the total molar mass of the dendritic dipeptide, yet it programs the entire supramolecular architecture. This extreme sensitivity to the C-terminal residue identity demonstrates that Tyr-Ile cannot be substituted with Tyr-Val, Tyr-Leu, or Tyr-Phe without fundamentally altering the self-assembly outcome.

Self-assembly Dendritic peptides Helical pores

Evidence-Based Application Scenarios for Tyr-Ile Procurement


ACE Active Site Mapping and Competitive Inhibition Studies

Tyr-Ile is a well-characterized competitive ACE inhibitor with documented IC50 (6.56 ± 1.12 μM) and Ki (3.10 ± 0.28 μM) values derived from Lineweaver-Burk kinetic analysis [1]. Unlike non-competitive dipeptide inhibitors such as Phe-Leu or Ala-Trp [2], Tyr-Ile competes directly with angiotensin I for the ACE active site. This makes Tyr-Ile an ideal tool compound for: (1) active site mapping studies investigating substrate binding pocket interactions, (2) competitive displacement assays to validate ACE inhibitor binding modes, and (3) structure-activity relationship (SAR) studies focused on the role of C-terminal hydrophobic residues in ACE recognition. Its competitive mechanism ensures predictable, substrate-concentration-dependent inhibition kinetics that facilitate rigorous pharmacological characterization.

Functional Food and Nutraceutical Development Requiring Moderate-Potency ACE Inhibition

With an IC50 of 6.56 μM, Tyr-Ile occupies a potency niche between highly potent Ile-Tyr (IC50 2.4–4.0 μM) [1] and weakly active Tyr-Leu (IC50 122.1 μM) [2]. This intermediate potency may be advantageous in functional food formulations where excessive ACE inhibition could lead to hypotensive side effects. Tyr-Ile was isolated from an edible jellyfish (Nemopilema nomurai) hydrolysate [3], supporting its classification as a food-derived bioactive peptide. Its 18.6-fold potency advantage over Tyr-Leu translates to lower required dosages for equivalent ACE inhibition, potentially improving cost-effectiveness and formulation feasibility in functional beverage or dietary supplement products. The competitive inhibition mechanism also suggests predictable additive or synergistic effects when combined with other food-derived ACE inhibitors.

Enzymatic Peptide Synthesis with Simplified Downstream Recovery

In α-chymotrypsin-catalyzed dipeptide synthesis using reversed micelle systems, Tyr-Ile spontaneously precipitates from the reaction medium during the course of the reaction [1]. This precipitation behavior is not universal among Tyr-containing dipeptides—TyrPhe, for example, does not precipitate and requires additional chromatographic purification steps [1]. For researchers or manufacturers producing Tyr-Ile via enzymatic synthesis, this property enables simplified downstream processing: the precipitated product can be recovered by filtration or centrifugation rather than requiring expensive and time-consuming column chromatography. This distinction has direct economic implications for scale-up production, making Tyr-Ile a more cost-effective choice for applications requiring gram-to-kilogram quantities.

Supramolecular Materials: Helical Pore Programming in Dendritic Architectures

When incorporated into Boc-protected dendritic dipeptides of the type (4-3,4-3,5)12G2-CH2-Boc-L-Tyr-X-OMe, the L-Ile at the X position programs a distinct self-assembly outcome that differs from L-Val, L-Leu, L-Ala, and L-Phe analogs [1]. Specifically, L-Tyr-L-Ile dendritic dipeptides self-assemble into helical porous columns and organize into a unique columnar crystal lattice distinct from the 3-D hexagonal crystals formed by L-Leu and L-Phe variants [1]. Researchers developing biomimetic porous materials, ion channels, or molecular recognition systems should procure the specific L-Ile variant when the unknown columnar crystal architecture or specific helical pore dimensions are required. Substitution with L-Val, L-Leu, or L-Phe will yield fundamentally different supramolecular structures despite the shared L-Tyr N-terminal moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyr-Ile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.